Cas no 1538127-02-4 (N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine)

N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
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- N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine
- 4-N-(2-methoxyethyl)-6-N-methylpyrimidine-4,6-diamine
- N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine
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- Inchi: 1S/C8H14N4O/c1-9-7-5-8(12-6-11-7)10-3-4-13-2/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
- InChI Key: HBMMIOWSZJSIEW-UHFFFAOYSA-N
- SMILES: O(C)CCNC1C=C(N=CN=1)NC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 133
- Topological Polar Surface Area: 59.1
- XLogP3: 0.7
N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6567-9229-2.5g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 2.5g |
$850.0 | 2023-09-06 | |
Life Chemicals | F6567-9229-1g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 1g |
$425.0 | 2023-09-06 | |
Life Chemicals | F6567-9229-5g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 5g |
$1275.0 | 2023-09-06 | |
TRC | N306546-500mg |
n4-(2-methoxyethyl)-n6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 500mg |
$ 390.00 | 2022-06-03 | ||
TRC | N306546-100mg |
n4-(2-methoxyethyl)-n6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F6567-9229-0.5g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 0.5g |
$403.0 | 2023-09-06 | |
Life Chemicals | F6567-9229-10g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 10g |
$1785.0 | 2023-09-06 | |
Life Chemicals | F6567-9229-0.25g |
N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 95%+ | 0.25g |
$382.0 | 2023-09-06 | |
TRC | N306546-1g |
n4-(2-methoxyethyl)-n6-methylpyrimidine-4,6-diamine |
1538127-02-4 | 1g |
$ 615.00 | 2022-06-03 |
N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine Related Literature
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine
Professional Introduction to N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS No. 1538127-02-4)
N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine is a significant compound in the field of pharmaceutical chemistry, widely recognized for its potential applications in drug development and medicinal research. This compound, identified by its CAS number 1538127-02-4, belongs to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are fundamental structures in biochemistry, playing crucial roles in nucleic acid synthesis and various biological processes. The unique structural features of N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine make it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of novel therapeutic agents.
The chemical structure of N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine consists of a pyrimidine ring substituted with two amine groups at the 4 and 6 positions. The presence of these amine functionalities provides multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives. Additionally, the 2-Methoxyethyl group attached to the nitrogen at position 4 introduces a hydrophilic moiety, enhancing the solubility and bioavailability of the compound. This feature is particularly important in pharmaceutical applications where oral or intravenous administration is considered.
In recent years, N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine has garnered attention due to its potential role in anticancer therapy. Research has demonstrated that pyrimidine derivatives can interfere with DNA replication and transcription, making them effective against rapidly dividing cancer cells. The specific modifications present in this compound may enhance its ability to inhibit kinases and other enzymes involved in tumor growth and metastasis. Furthermore, studies have shown that pyrimidine-based compounds can exhibit significant activity against multidrug-resistant cancer cell lines, offering a promising avenue for developing new treatment strategies.
Advances in computational chemistry have also contributed to a deeper understanding of the pharmacological properties of N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations have revealed that the compound can effectively bind to specific proteins involved in cell signaling pathways relevant to cancer progression. Such insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.
The synthesis of N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of malononitrile with ethylene oxide followed by methylation and subsequent functionalization to introduce the desired substituents. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing waste generation. Green chemistry principles have been increasingly applied to develop more sustainable synthetic routes, aligning with global efforts to reduce environmental impact.
In clinical trials, N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine has shown encouraging results in preclinical studies involving various cancer models. Its ability to selectively target cancer cells while sparing healthy tissues makes it an attractive candidate for further development. Researchers are exploring combination therapies that involve this compound alongside other chemotherapeutic agents to improve overall treatment efficacy. The synergistic effects observed in these studies highlight the potential of N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine as part of comprehensive cancer management strategies.
The future prospects for N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Innovations in drug delivery systems may further enhance its clinical utility by improving bioavailability and reducing side effects. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory findings into viable therapeutic options for patients worldwide.
In conclusion, N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine (CAS No. 1538127-02-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role in anticancer therapy, combined with ongoing research efforts aimed at improving its pharmacological properties, positions it as a promising candidate for future medical treatments. As our understanding of molecular interactions continues to evolve, compounds like N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine will undoubtedly play a crucial role in shaping the future of medicine.
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